4-Amino-6-ethylpyrimidine-5-carbonitrile
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Overview
Description
4-Amino-6-ethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4 It belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethylpyrimidine-5-carbonitrile typically involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This method yields the desired product in moderate to excellent yields (45-89%) after purification by either column chromatography or crystallization using solvents like isopropanol or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned one-pot reaction. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-ethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group at position 4 can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Amino-6-ethylpyrimidine-5-carbonitrile has several scientific research applications, particularly in medicinal chemistry and pharmaceutical research. It has been studied for its potential as an anticancer agent, targeting epidermal growth factor receptor (EGFR) wild-type and mutant forms . Additionally, it has shown promise as a selective antagonist for adenosine receptors, which play critical roles in various physiological processes .
Mechanism of Action
The mechanism of action of 4-Amino-6-ethylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it mimics ATP and binds to the kinase domain of the receptor, thereby inhibiting its activity and preventing downstream signaling pathways that promote cell proliferation . In the context of adenosine receptor antagonism, the compound binds to the receptor and blocks its activation, modulating various physiological responses .
Comparison with Similar Compounds
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds are structurally similar and have been studied for their selective antagonistic activity against adenosine receptors.
Pyrimidine-5-carbonitrile Derivatives: Various derivatives have been explored for their anticancer properties, targeting different molecular pathways.
Uniqueness: 4-Amino-6-ethylpyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to selectively inhibit EGFR and act as an adenosine receptor antagonist highlights its potential as a versatile therapeutic agent.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
4-amino-6-ethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-2-6-5(3-8)7(9)11-4-10-6/h4H,2H2,1H3,(H2,9,10,11) |
InChI Key |
HDBOSGCQAPOKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N)C#N |
Origin of Product |
United States |
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